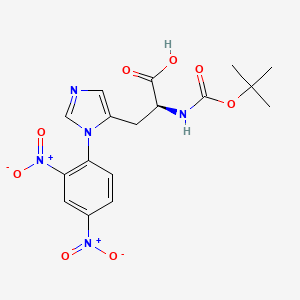
iso-Boc-His(Dnp)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iso-Boc-His(Dnp)-OH is a synthetic compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis due to its stability and reactivity. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dinitrophenyl (Dnp) group on the histidine side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iso-Boc-His(Dnp)-OH typically involves the protection of the amino group of histidine with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dinitrophenyl (Dnp) group on the imidazole ring of histidine. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) for coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield by optimizing reaction conditions and purification steps such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Iso-Boc-His(Dnp)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Substitution Reactions: The Dnp group can be displaced by nucleophiles under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotected Histidine: Removal of Boc group yields free histidine.
Substituted Histidine: Replacement of Dnp group with nucleophiles.
Wissenschaftliche Forschungsanwendungen
Iso-Boc-His(Dnp)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Bioconjugation: For attaching histidine residues to other molecules.
Medicinal Chemistry: In the design of peptide-based drugs and inhibitors.
Biological Studies: To study the role of histidine in enzyme active sites and protein interactions.
Wirkmechanismus
The mechanism of action of iso-Boc-His(Dnp)-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Dnp group can be selectively removed or substituted. This allows for precise control over the synthesis and modification of peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-His(Trt)-OH: Features a trityl (Trt) protecting group instead of Dnp.
Fmoc-His(Dnp)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Z-His(Dnp)-OH: Contains a benzyloxycarbonyl (Z) group.
Uniqueness
Iso-Boc-His(Dnp)-OH is unique due to the combination of Boc and Dnp groups, which provide stability and selective reactivity. This makes it particularly useful in complex peptide synthesis and modification.
Eigenschaften
Molekularformel |
C17H19N5O8 |
|---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
(2S)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1 |
InChI-Schlüssel |
AHBPKGJUEPOXHK-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


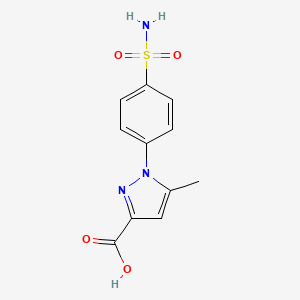
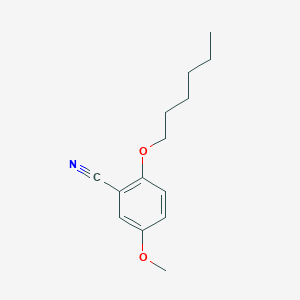
amine](/img/structure/B13082294.png)
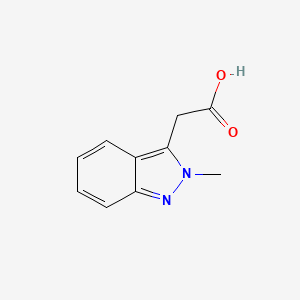

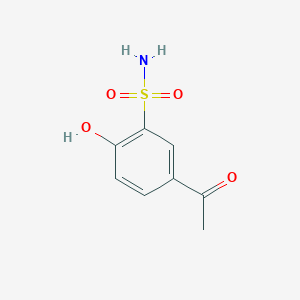
![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)
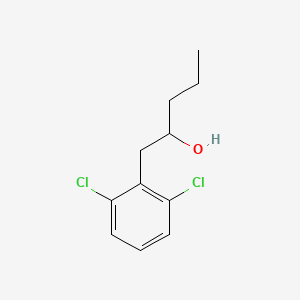
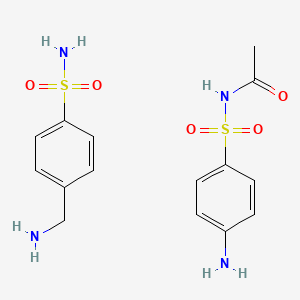


![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)

![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
